1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid
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Overview
Description
1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid is a complex organic compound that features a quinoline core substituted with a dimethoxyphenyl group and a piperidine carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a β-ketoester under acidic conditions to form the quinoline ring. The dimethoxyphenyl group is then introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
The piperidine-4-carboxylic acid moiety is synthesized separately, often starting from piperidine and using a series of functional group transformations to introduce the carboxylic acid group. The final step involves coupling the quinoline and piperidine fragments using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed on the quinoline ring, particularly at positions ortho or para to the nitrogen atom, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield alcohol derivatives. Substitution reactions can introduce various alkyl or aryl groups onto the quinoline ring.
Scientific Research Applications
1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline core’s ability to absorb and emit light.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid depends on its specific application In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid: Shares the quinoline core but lacks the dimethoxyphenyl and piperidine groups.
3,4-Dimethoxybenzoyl chloride: Contains the dimethoxyphenyl group but lacks the quinoline and piperidine moieties.
Piperidine-4-carboxylic acid: Contains the piperidine carboxylic acid moiety but lacks the quinoline and dimethoxyphenyl groups.
Uniqueness
1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H24N2O5 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C24H24N2O5/c1-30-21-8-7-16(13-22(21)31-2)20-14-18(17-5-3-4-6-19(17)25-20)23(27)26-11-9-15(10-12-26)24(28)29/h3-8,13-15H,9-12H2,1-2H3,(H,28,29) |
InChI Key |
DOXOKZVQZZPGMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC(CC4)C(=O)O)OC |
Origin of Product |
United States |
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